Autotaxin-IN-1
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Overview
Description
Autotaxin-IN-1 is a potent inhibitor of autotaxin . Autotaxin is a secreted glycoprotein that is widely present in biological fluids . It plays a key role in the production of extracellular lysophosphatidic acid (LPA), which interacts with at least six G protein-coupled receptors . This interaction activates various signal transduction pathways through distinct G proteins .
Synthesis Analysis
Autotaxin inhibition attenuates the aortic valve calcification by suppressing inflammation-driven fibro-calcific remodeling of valvular interstitial cells . The suspension was heated to 95°C for 24 hours, then after cooling, the reaction mixture was partitioned between ethyl acetate 10% and aq. citric acid solution .Molecular Structure Analysis
The chemical formula of Autotaxin-IN-1 is C21H23N7O2 . Its exact mass is 405.19 and its molecular weight is 405.460 . The elemental analysis shows that it contains Carbon (62.21%), Hydrogen (5.72%), Nitrogen (24.18%), and Oxygen (7.89%) .Chemical Reactions Analysis
Autotaxin regulates maintenance of ovarian cancer stem cells through lysophosphatidic acid-mediated autocrine mechanism . The ATX-LPA axis plays an important role in physiological and pathological processes, including embryogenesis, obesity, and inflammation .Physical And Chemical Properties Analysis
The chemical formula of Autotaxin-IN-1 is C21H23N7O2 . Its exact mass is 405.19 and its molecular weight is 405.460 . The elemental analysis shows that it contains Carbon (62.21%), Hydrogen (5.72%), Nitrogen (24.18%), and Oxygen (7.89%) .Scientific Research Applications
Autotaxin in Cancer and Inflammatory Conditions
Autotaxin, a secreted enzyme, plays a significant role in many chronic inflammatory conditions and cancer. Its inhibition has shown promising results in reducing tumor growth and metastasis, as well as improving resistance to chemotherapy and radiotherapy. Research on autotaxin inhibitors like Autotaxin-IN-1 is accelerating, especially with advancements in rational inhibitor design following the revelation of the autotaxin crystal structure. These inhibitors could be critical in primary and adjuvant cancer therapy (Benesch, Ko, McMullen, & Brindley, 2014).
Autotaxin in Breast Cancer
Inhibition of autotaxin has been found to significantly reduce breast tumor growth and lung metastasis. This discovery emphasizes the role of the tumor microenvironment and autotaxin in promoting cancer growth and metastasis, suggesting that autotaxin inhibitors could be a novel therapeutic approach in treating breast cancer (Benesch et al., 2014).
Autotaxin in Neurological Disorders
Autotaxin has been implicated in various neurological, psychiatric, neoplastic, and neurodevelopmental conditions such as Alzheimer's disease, multiple sclerosis, and schizophrenia. Understanding its role in these diseases opens up possibilities for therapeutic targeting of autotaxin in disorders affecting the nervous system (Herr, Ong, & Ong, 2018).
Autotaxin in Pulmonary Fibrosis
The use of autotaxin inhibitors has shown efficacy in models of pulmonary fibrosis. Inhibitors like GLPG1690 have demonstrated the ability to reduce LPA levels in plasma and alleviate symptoms in idiopathic pulmonary fibrosis, highlighting their potential in clinical applications for treating this condition (Desroy et al., 2017).
Autotaxin in Inflammatory Bowel Disease and Multiple Sclerosis
Inhibitors of autotaxin have displayed significant anti-inflammatory effects in animal models of inflammatory bowel disease (IBD) and multiple sclerosis (MS). These findings suggest a role for autotaxin in the pathophysiology of these inflammatory diseases, presenting a new avenue for therapeutic intervention (Thirunavukkarasu et al., 2016).
Autotaxin in General Inflammatory Conditions
Autotaxin plays a crucial role in producing lysophosphatidic acid, a mediator in various inflammatory diseases. The development of potent autotaxin inhibitors has provided a tool for elucidating LPA's role in inflammation and has shown promising results in reducing inflammatory symptoms in conditions like arthritis and multiple sclerosis (Gierse et al., 2010).
Mechanism of Action
Autotaxin functions as a key enzyme to produce extracellular lysophosphatidic acid (LPA). LPA interacts with at least six G protein-coupled receptors, LPAR1-6, on the cell membrane to activate various signal transduction pathways through distinct G proteins, such as Gi/0, G12/13, Gq/11, and Gs . The ATX-LPA axis plays an important role in physiological and pathological processes, including embryogenesis, obesity, and inflammation .
Safety and Hazards
properties
CAS RN |
1619971-30-0 |
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Molecular Formula |
C21H23N7O2 |
Molecular Weight |
405.46 |
IUPAC Name |
1-[2-(Indan-2-ylamino)-5,7-dihydro-pyrrolo[3,4-d]pyrimidin-6-yl]-2-[2-(1H-[1,2,3]triazol-4-yl)-ethoxy]-ethanone |
InChI |
InChI=1S/C21H23N7O2/c29-20(13-30-6-5-17-10-23-27-26-17)28-11-16-9-22-21(25-19(16)12-28)24-18-7-14-3-1-2-4-15(14)8-18/h1-4,9-10,18H,5-8,11-13H2,(H,22,24,25)(H,23,26,27) |
InChI Key |
ILOFWCAZDNILKY-UHFFFAOYSA-N |
SMILES |
O=C(N1CC2=NC(NC3CC4=C(C=CC=C4)C3)=NC=C2C1)COCCC5=CNN=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Autotaxin IN-1; Autotaxin IN 1; Autotaxin-IN 1; Autotaxin-IN-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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